Shield-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Shield-1: es un ligando de molécula pequeña que desempeña un papel crucial en la estabilización de proteínas. Específicamente, estabiliza las proteínas etiquetadas con un dominio de desestabilización derivado de FKBP12 mutado (DD). Este dominio se basa en una versión modificada de la proteína FKBP. This compound previene la degradación proteasómica de las proteínas etiquetadas con DD, lo que lleva a su rápida acumulación dentro de las células .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La ruta sintética exacta para Shield-1 no está ampliamente documentada. se sintetiza típicamente a través de métodos de química orgánica. Los investigadores han desarrollado varias estrategias sintéticas para obtener este compuesto, pero los protocolos detallados suelen ser propietarios o no publicados.

Métodos de producción industrial: this compound se utiliza principalmente en entornos de investigación, y su producción a escala industrial es limitada. Como resultado, no existe un método de producción a gran escala estandarizado para este ligando.

Análisis De Reacciones Químicas

Tipos de reacciones: Shield-1 en sí mismo no experimenta reacciones químicas significativas. Su función principal radica en estabilizar las proteínas al unirse al dominio FKBP mutado (mtFKBP). no participa en reacciones orgánicas típicas.

Reactivos y condiciones comunes: Dado que this compound no está directamente involucrado en transformaciones químicas, no interactúa con reactivos o condiciones específicos. Su actividad está principalmente relacionada con la estabilización de proteínas.

Productos principales: El principal "producto" de this compound es la proteína de fusión estabilizada que contiene el dominio DD. Esta proteína se acumula rápidamente tras el tratamiento con this compound.

Aplicaciones Científicas De Investigación

Shield-1 encuentra aplicaciones en varios campos científicos:

Biología celular y estudios de proteínas: Los investigadores utilizan this compound para controlar los niveles de proteínas en células cultivadas. Permite la sintonización reversible y precisa de la presencia o ausencia de proteínas.

Estudios in vivo: this compound se puede utilizar en modelos animales para estudiar la función de las proteínas en organismos vivos.

Sistemas ProteoTuner: This compound es un componente clave de los sistemas ProteoTuner, que permiten la expresión condicional de proteínas fusionadas a mtFKBP.

Mecanismo De Acción

Shield-1 se une específicamente al dominio mtFKBP, previniendo la degradación proteasómica. Esta estabilización ocurre postraduccionalmente, lo que permite una rápida acumulación de la proteína de fusión. Los objetivos moleculares exactos y las vías involucradas en la acción de this compound siguen siendo un área activa de investigación.

Comparación Con Compuestos Similares

Si bien Shield-1 es único en su capacidad de estabilizar proteínas a través del dominio DD, existen otros ligandos para el control de proteínas. Ejemplos notables incluyen sistemas basados en rapamicina y ligandos que se dirigen a proteínas FKBP .

Actividad Biológica

Shield-1 (Shld1) is a synthetic ligand that plays a crucial role in the stabilization of proteins fused to FK506 binding protein 12 (FKBP12). This compound has garnered attention for its ability to modulate protein stability in living organisms, making it a valuable tool in biological research and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms, efficacy, and case studies demonstrating its applications.

This compound functions by binding specifically to the destabilizing domain (DD) of FKBP12 mutants, which are engineered to exhibit low stability. The binding of this compound effectively prevents proteasomal degradation, allowing for the accumulation and functional expression of target proteins. This mechanism is particularly useful in studies requiring controlled protein expression levels.

Key Features

- Dose-Dependent Stabilization : The stabilization effect of this compound is concentration-dependent, allowing researchers to finely tune protein levels in vivo. For instance, administration of this compound at varying doses (3-10 mg/kg) resulted in proportional increases in bioluminescent signals from luciferase fusion proteins in mouse models, demonstrating its efficacy in regulating protein expression dynamically .

- Reversibility : The effects of this compound are reversible. Upon withdrawal of the ligand, protein levels return to baseline within 48 hours, indicating that this compound does not permanently alter protein expression but rather modulates it based on availability .

In Vivo Studies

Research has shown that this compound can be delivered effectively via intraperitoneal injection, where it stabilizes proteins over extended periods. For example, mice treated with this compound every 48 hours maintained elevated luciferase activity without adverse effects on health parameters such as body weight and feeding behavior .

Table 1: Summary of In Vivo Findings with this compound

| Study Reference | Dose (mg/kg) | Duration (hours) | Observed Effect |

|---|---|---|---|

| 10 | 48 | Sustained luciferase activity | |

| 1000 | 24 | Significant fluorescence increase | |

| Varies | 8, 24, 48 | Detectable levels in serum/brain |

Tumor Regression Case Study

In a notable study involving tumor-bearing mice, administration of this compound led to significant tumor regression. Mice treated with this compound showed reduced tumor volumes compared to untreated controls. Specifically, by day 16 post-treatment, all groups receiving this compound had significantly lower tumor burdens (p<0.05), highlighting its potential in cancer therapies through regulated cytokine secretion .

Neurological Applications

This compound has also been investigated for its effects on neuronal stabilization. In experiments involving Kir2.1 channels in neurons, this compound administration resulted in enhanced neuronal silencing capabilities without long-term adverse effects on neuronal health . This suggests potential applications in neurological research and therapies.

Safety and Side Effects

Extensive studies have indicated that this compound has minimal off-target effects and does not significantly alter overall gene expression profiles in treated cells. Microarray analyses have shown that treatment with this compound leads to little to no cellular perturbation outside the intended targets . Furthermore, no adverse physiological responses were noted during long-term studies involving repeated doses.

Propiedades

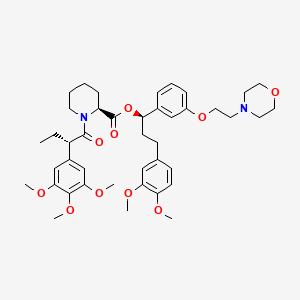

IUPAC Name |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H56N2O10/c1-7-33(31-27-38(49-4)40(51-6)39(28-31)50-5)41(45)44-18-9-8-13-34(44)42(46)54-35(16-14-29-15-17-36(47-2)37(25-29)48-3)30-11-10-12-32(26-30)53-24-21-43-19-22-52-23-20-43/h10-12,15,17,25-28,33-35H,7-9,13-14,16,18-24H2,1-6H3/t33-,34-,35+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFHJNAPXOMSRX-PUPDPRJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN5CCOCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN5CCOCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H56N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.